2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane
Description
2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core with a methanesulfonyl (-SO₂CH₃) substituent at the 2-position. The methanesulfonyl group imparts strong electron-withdrawing properties, influencing both chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-methylsulfonyl-2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-6-8(7-10)2-4-9-5-3-8/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCZLZJYFDDHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a diazaspiro compound with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted diazaspiro compounds depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction is crucial in medicinal chemistry, where the compound is used to design inhibitors for various biological targets .
Comparison with Similar Compounds
Core Scaffold Variations
The 2,7-diazaspiro[3.5]nonane scaffold is a versatile platform for drug discovery. Key analogs include:
Key Observations :
- Electronic Effects : The methanesulfonyl group in the target compound enhances electrophilicity compared to acetyl (HSK21542) or alkyl/aryl substituents (AD172, AD197). This may influence binding to targets requiring polar interactions.
Sigma Receptor (SR) Ligands
Several 2,7-diazaspiro[3.5]nonane derivatives exhibit high affinity for sigma receptors (S1R and S2R):
Antitubercular Agents
- Benzothiazinones with 2-Benzyl Substituents: Exhibit nanomolar activity against Mycobacterium tuberculosis by covalently inhibiting DprE1 (IC₅₀ = 1–10 nM) .
- Noncovalent Inhibitors (e.g., TBA-737): Lack the spirocyclic scaffold but target DprE1 reversibly (IC₅₀ = 50–100 nM). The rigid spiro structure in benzothiazinones may improve target residence time.
Kappa Opioid Receptor (KOR) Agonists
- HSK21542: Incorporates a 2-acetyl-2,7-diazaspiro[3.5]nonane group, showing potent KOR agonism (EC₅₀ = 3 nM) without CNS penetration due to peptidic modifications .
- Methanesulfonyl Derivative : The sulfonyl group could enhance metabolic stability compared to acetyl but may reduce blood-brain barrier permeability.
Pharmacological and Physicochemical Profiles
Solubility and Permeability
Metabolic Stability
- Sulfonyl groups generally resist oxidative metabolism compared to alkyl or acetyl substituents, suggesting improved in vivo half-life for the target compound .
Biological Activity
2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane is a heterocyclic compound characterized by its unique spiro structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a diazaspiro framework, which contributes to its distinct chemical behavior. The presence of the methanesulfonyl group enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Enzymatic Interaction : This compound has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates. Such interactions can lead to either inhibition or activation of these enzymes, critical in drug metabolism and detoxification processes.
- Receptor Binding : Research indicates that compounds within the diazaspiro family can act as ligands for sigma receptors, particularly sigma-1 receptors (S1R). These receptors are implicated in neuroprotection and modulation of pain pathways, suggesting potential therapeutic benefits in neurological disorders.
Biological Activity
The biological activities associated with this compound include:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that this compound may also possess such properties by interacting with cellular components involved in microbial growth.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of related compounds within the diazaspiro family:
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Study on Sigma Receptor Binding :
- A study investigated the binding affinity of various diazaspiro compounds to sigma receptors. Results indicated that this compound exhibited significant affinity for S1R, suggesting potential applications in pain management and neuroprotection.
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Antimicrobial Activity Assessment :
- In vitro assays demonstrated that related diazaspiro compounds inhibited the growth of specific bacterial strains. This suggests that this compound may have similar antimicrobial properties.
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Cytotoxicity Evaluation :
- A cytotoxicity study assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
